2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

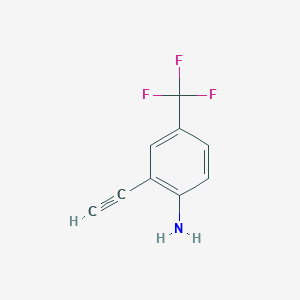

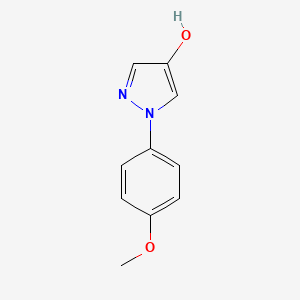

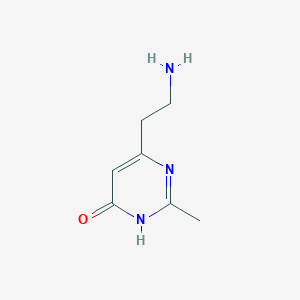

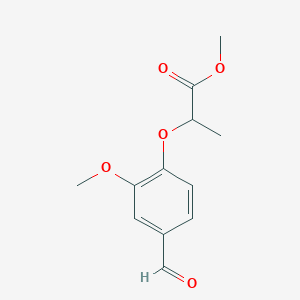

The compound “2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings typical in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the attachment of the phenyl rings. The exact method would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and phenyl rings would contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amide group might influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Antituberculosis Activity of Organotin Complexes

Organotin complexes have demonstrated significant antituberculosis activity, highlighting the potential of organotin moieties in developing antituberculosis agents. The activity of these complexes is influenced by the ligand environment, the organic groups attached to the tin, and the structure of the compound. Triorganotin(IV) complexes, in particular, have shown superior activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds could be modulated through structural modifications (Iqbal, Ali, & Shahzadi, 2015).

Cyclooxygenase Inhibition by Pyridazinone Compounds

Pyridazinone compounds, such as ABT-963, have been identified as potent and selective COX-2 inhibitors, displaying excellent selectivity, improved solubility, and high oral anti-inflammatory potency without significant gastric toxicity. This suggests the potential utility of pyridazinone derivatives in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Biological Effects of Acetamide and Formamide Derivatives

A comprehensive review of the toxicology and biological effects of acetamide, formamide, and their derivatives provides insights into the varied biological consequences of exposure to these compounds. The review covers aspects such as their incorporation into body constituents and the environmental toxicology of these materials, suggesting a complex interplay between chemical structure and biological activity (Kennedy, 2001).

Synthesis and Pharmacological Evaluation of Acetamides

The synthesis and evaluation of Schiff bases of diphenylamine derivatives, including N, N Diphenylacetamides, for their antibacterial activity against both Gram-positive and Gram-negative bacteria showcase the antimicrobial potential of acetamide derivatives. The study underlines the importance of structural diversity in enhancing the biological activity of these compounds (Kumar, Kumar, & Khan, 2020).

Hepatotoxicity and Nephroprotective Activities of Chrysin

Chrysin, a flavonoid, has shown hepatoprotective and nephroprotective activities against various drugs and toxic agents, demonstrating the protective effects of certain organic compounds against organ toxicity. This suggests the potential for developing protective agents based on organic compound structures to mitigate drug-induced toxicity (Pingili et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-8-9-16(12-15(14)2)18-10-11-20(25)23(22-18)13-19(24)21-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGFPQOIMVJMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)

![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)

![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)

![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)